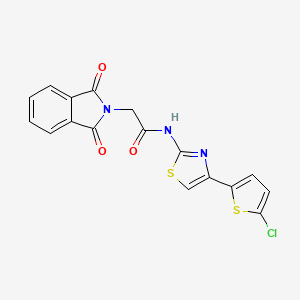

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Description

N-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a synthetic compound featuring a thiazole core substituted with a 5-chlorothiophen-2-yl group at the 4-position and an acetamide linker connected to a 1,3-dioxoisoindolin-2-yl moiety. The 1,3-dioxoisoindoline moiety contributes to the molecule’s polarity and may act as a bioisostere for other heterocycles, influencing target binding and metabolic stability .

Properties

IUPAC Name |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClN3O3S2/c18-13-6-5-12(26-13)11-8-25-17(19-11)20-14(22)7-21-15(23)9-3-1-2-4-10(9)16(21)24/h1-6,8H,7H2,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGYAHNYANNTBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: Starting with a thiophene derivative, the thiazole ring can be formed through a cyclization reaction involving a suitable reagent like Lawesson’s reagent.

Introduction of the Chlorine Atom: Chlorination of the thiophene ring can be achieved using reagents such as thionyl chloride or N-chlorosuccinimide.

Coupling with Isoindoline-1,3-dione: The final step involves coupling the chlorothiophene-thiazole intermediate with isoindoline-1,3-dione under appropriate conditions, such as using a base like triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:

Scaling up the reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent, etc.).

Purification steps: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate for various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide would depend on its specific application. For instance:

Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

Chemical Reactions: It may act as a catalyst or intermediate in various chemical processes, facilitating the formation of desired products.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on modifications to the thiazole substituents, acetamide linkers, or terminal heterocycles. Key comparisons include:

Pharmacological Activity

- Antimicrobial Potential: The target compound’s structural analog, 9a, demonstrated antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli), attributed to the sulfamoyl-pyrrole group’s ability to disrupt bacterial membrane synthesis . The target compound’s dioxoisoindoline moiety may offer similar efficacy through hydrogen bonding with microbial enzymes .

- Anti-Inflammatory Activity : Piperazine-containing analogs like 14 inhibit MMP-9 (IC₅₀: 0.8 µM) by chelating zinc ions in the active site . The target compound’s lack of a metal-binding group suggests a different mechanism, possibly via COX-2 inhibition.

- Antioxidant/Coumarin Derivatives : Compound 5 exhibited α-glucosidase inhibition (IC₅₀: 18.3 µM) due to coumarin’s conjugated system stabilizing enzyme interactions . The target compound’s dioxoisoindoline may mimic this via planar aromaticity.

Physicochemical Properties

- Melting Points : The target compound’s melting point is expected to be higher (250–300°C) than 9a (135–137°C) due to stronger intermolecular hydrogen bonding from the dioxoisoindoline .

- LogP : Predicted LogP for the target compound (~2.5) is lower than 14 (LogP: ~3.1), reflecting a balance between chlorothiophene’s lipophilicity and dioxoisoindoline’s hydrophilicity .

Biological Activity

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a synthetic compound with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anti-cancer properties, as well as its mechanism of action.

Chemical Structure

The compound is characterized by the following structural features:

- Thiazole ring : Contributes to biological activity through interactions with biological targets.

- Chlorothiophene moiety : Enhances lipophilicity and may influence receptor binding.

- Isoindolinone group : Known for various biological activities, including anti-cancer effects.

The biological activity of this compound is primarily attributed to its inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in the inflammatory pathway.

Inhibition of COX Enzymes

The compound exhibits significant inhibition of both COX-1 and COX-2 enzymes. The following table summarizes the IC50 values for various compounds related to this class:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | 39.64 ± 0.10 | 0.76 ± 0.11 |

| Aspirin (control) | 15.00 ± 0.05 | 12.00 ± 0.05 |

| Zileuton (for comparison) | 11.00 ± 0.05 | Not applicable |

Anti-inflammatory Activity

In vivo studies using carrageenan-induced paw edema models demonstrated that this compound significantly reduces inflammation. The results indicated a dose-dependent response:

| Dose (mg/kg) | Percentage Inhibition (%) at 1 hour | Percentage Inhibition (%) at 5 hours |

|---|---|---|

| 5 | 45.47 ± 1.11 | 55.34 ± 1.12 |

| 10 | 49.68 ± 1.44 | 58.56 ± 1.52 |

| 20 | 53.44 ± 2.22 | 61.64 ± 1.10 |

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties, particularly against breast cancer cell lines. The compound's ability to induce apoptosis in cancer cells was assessed using flow cytometry.

Results Summary:

The compound showed a significant reduction in cell viability at concentrations above 20 μM, with an IC50 value determined to be approximately 25 μM for MCF7 breast cancer cells.

Case Studies

Recent research has highlighted the efficacy of this compound in various preclinical models:

-

Study on Inflammatory Bowel Disease :

- The compound was tested in a mouse model of colitis.

- Results indicated a reduction in inflammatory markers and improved histological scores.

-

Cancer Therapy :

- A study evaluated the combination of this compound with standard chemotherapeutics.

- Enhanced cytotoxicity was observed in combination treatments compared to monotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.